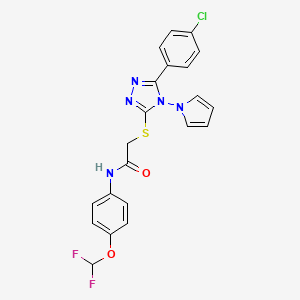

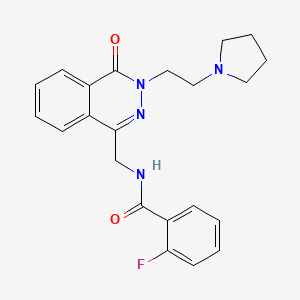

![molecular formula C13H13ClN2 B3007493 1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine CAS No. 5729-18-0](/img/structure/B3007493.png)

1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2 and a molecular weight of 232.71 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a benzene-1,2-diamine structure. It is used primarily in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known to be a reagent in the synthesis of clofazimine analogs, which are used as antileishmanials and antiplasmodials .

Mode of Action

It is known that aromatic diamines like this compound can undergo reactions with ketones and aldehydes to give rise to various valuable products .

Biochemical Pathways

The compound is involved in the synthesis of benzimidazoles, a class of heterocyclic aromatic organic compounds . This synthesis involves an acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols . The resulting benzimidazoles have various applications, including the production of certain herbicides .

Result of Action

It is known to be a reagent in the synthesis of clofazimine analogs, which have antileishmanial and antiplasmodial activities . This suggests that the compound may indirectly contribute to the inhibition of these pathogens.

Preparation Methods

The synthesis of 1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine typically involves multi-step reactions. One common method includes the reaction of 2-aminoaniline with potassium carbonate and copper (I) bromide in dimethyl sulfoxide at 120°C for 14 hours . Another method involves the use of chloroformic acid ethyl ester and triethylamine in dichloromethane at 0°C for 0.5 hours, followed by refluxing with acetic acid for 4 hours . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group. Common reagents used in these reactions include potassium carbonate, copper (I) bromide, chloroformic acid ethyl ester, and triethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine is utilized in various scientific research applications:

Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.

Medicine: Research involving this compound includes its potential use in developing pharmaceuticals and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine can be compared with other similar compounds, such as:

o-Phenylenediamine: This compound has a similar benzene-1,2-diamine structure but lacks the chlorophenyl group, resulting in different chemical properties and reactivity.

m-Phenylenediamine and p-Phenylenediamine: These isomers have different positions of the amine groups on the benzene ring, leading to variations in their chemical behavior. The presence of the chlorophenyl group in this compound makes it unique and enhances its reactivity and binding properties compared to its analogs.

Properties

IUPAC Name |

2-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXXSABNSYGLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

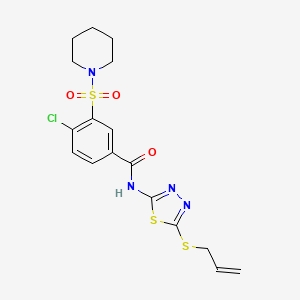

![2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

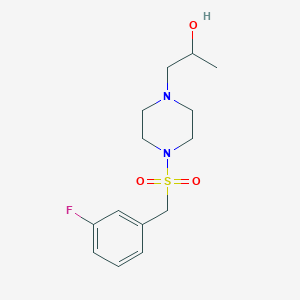

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)

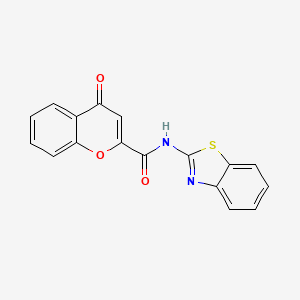

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)